molecular formula C12H17NO5S B7049500 5-Ethyl-2-(2-methoxyethylsulfonylamino)benzoic acid

5-Ethyl-2-(2-methoxyethylsulfonylamino)benzoic acid

Cat. No.: B7049500
M. Wt: 287.33 g/mol
InChI Key: IRDROYHGSDMMGE-UHFFFAOYSA-N
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Description

5-Ethyl-2-(2-methoxyethylsulfonylamino)benzoic acid is an organic compound with a complex structure that includes an ethyl group, a methoxyethylsulfonylamino group, and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(2-methoxyethylsulfonylamino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzoic acid core, followed by the introduction of the ethyl group and the methoxyethylsulfonylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2-methoxyethylsulfonylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Ethyl-2-(2-methoxyethylsulfonylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2-methoxyethylsulfonylamino)benzoic acid involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain pathways, depending on the context. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid: This compound has a similar structure but with an amino group instead of the methoxyethylsulfonylamino group.

    5-Methyl-2-(phenylsulfonylamino)benzoic acid: This compound has a methyl group and a phenylsulfonylamino group, making it structurally similar but with different substituents.

Uniqueness

5-Ethyl-2-(2-methoxyethylsulfonylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-ethyl-2-(2-methoxyethylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-9-4-5-11(10(8-9)12(14)15)13-19(16,17)7-6-18-2/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDROYHGSDMMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)NS(=O)(=O)CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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